2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Description
Scientific Research Applications
Synthesis and PET Probe Development
Compounds with the benzofuran moiety have been explored for their potential in imaging applications. For example, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a PET probe illustrates the utility of benzofuran derivatives in medical imaging, particularly for targeting the PIM1 enzyme, which is a proviral integration site in Moloney murine leukemia virus kinase 1 (PIM1) inhibitor (Gao et al., 2013).
Heterocycles Synthesis
The synthesis of heterocycles using benzofuran derivatives highlights their broad spectrum of biological activities, which motivates further research into compounds that may show enhanced biological activities. The structural features of these compounds, such as 2-Carboxy-7-methoxy benzofuran-3-acetic acid, serve as starting materials for synthesizing various heterocycles with potential biological applications (Patankar et al., 2000).
NR2B-Selective NMDA Receptor Antagonists
Compounds like 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, derived from benzofuran and piperidine, represent a novel class of NR2B-selective NMDA receptor antagonists. These compounds, through modifications at the piperidine ring, have shown high affinity for NR2B receptors, indicating their potential in treating conditions mediated by NMDA receptor dysfunction (Tewes et al., 2010).
Anticonvulsant Compounds
The study of anticonvulsant drugs, such as substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, has been enriched by the synthesis and analysis of compounds featuring the benzofuran moiety. These studies contribute to understanding the structural and electronic properties that confer anticonvulsant activity, providing a foundation for the development of new therapeutic agents (Georges et al., 1989).
Properties
IUPAC Name |
2-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-22-9-5-8-20-16-23(33-25(20)22)26(31)28-14-12-18(13-15-28)17-29-24(30)11-10-21(27-29)19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPAUYPJXOPIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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